2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol
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Overview
Description
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is an organic compound characterized by its unique structure, which includes a thiol group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol typically involves the reaction of 2,4,4-trimethylpentan-2-amine with ethane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The branched alkyl chain may also influence the compound’s interaction with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: Shares a similar branched alkyl chain but differs in the presence of a phenoxy group instead of a thiol group.
4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a similar branched alkyl chain and a thiol group but differs in the presence of an aniline group.
Uniqueness
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is unique due to its specific combination of a thiol group and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
111709-61-6 |
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Molecular Formula |
C10H23NS |
Molecular Weight |
189.36 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C10H23NS/c1-9(2,3)8-10(4,5)11-6-7-12/h11-12H,6-8H2,1-5H3 |
InChI Key |
IBTNHWSMPNZLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCCS |
Origin of Product |
United States |
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